3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid
Description
3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid (C₉H₆Cl₂F₂O₂, molecular weight 255.04 g/mol) is a fluorinated aromatic carboxylic acid derivative. Its structure comprises a propanoic acid backbone substituted with a 2,4-dichlorophenyl group at the third carbon and two fluorine atoms at the second carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical industries, due to its reactive carboxylic acid group and halogenated aromatic system .
Properties
Molecular Formula |
C9H6Cl2F2O2 |
|---|---|
Molecular Weight |
255.04 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H6Cl2F2O2/c10-6-2-1-5(7(11)3-6)4-9(12,13)8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
CNHGQPYYFNHSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid typically involves the reaction of 2,4-dichlorophenyl compounds with difluoropropanoic acid derivatives. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which improve reaction efficiency and yield. These systems allow for precise control of reaction temperature and residence time, leading to higher yields compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison
3-(3,5-Difluorophenyl)propionic acid (C₉H₈F₂O₂, MW 186.15 g/mol)
- Features a difluorophenyl group at the third carbon but lacks chlorine substituents.
- Lower molecular weight and reduced steric hindrance compared to the target compound.
- Used in pharmaceutical research for fluorinated drug candidates .
3-(2,4-Dichlorophenyl)-3-oxo-propanoic acid (CB11) Contains a ketone group (3-oxo) instead of fluorine atoms. A transformation product (TP) in microbial degradation of polychlorinated biphenyls (PCBs), indicating environmental persistence .
1-Hydroxy-1-(2,4-dichlorophenyl)-2-propanoic acid (CB12) Hydroxyl group replaces one fluorine, increasing polarity and solubility in aqueous media.
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid Amino substitution at the third carbon alters reactivity; chlorine positions differ (3,5 vs. 2,4). Investigated for bioactive molecule synthesis .
2-(2,4-Dichlorophenoxy)propanoic acid Phenoxy linkage instead of direct phenyl attachment. Molecular weight 235.07 g/mol; used as a herbicide precursor .
Physical and Chemical Properties
Biological Activity
3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid (DFPA) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHClFO
- Molecular Weight : 267.08 g/mol
- Structure : The compound features a dichlorophenyl group and difluoropropanoic acid moiety, contributing to its unique reactivity and biological properties.
The biological activity of DFPA is primarily attributed to its ability to interact with various molecular targets. Research indicates that DFPA may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : DFPA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Receptor Activity : The compound may bind to specific receptors, thereby influencing signal transduction pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
DFPA has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values range from 10 to 50 µg/mL depending on the bacterial species tested.
Anticancer Properties
Research has highlighted the potential of DFPA as an anticancer agent. Key findings include:
- Cell Proliferation Inhibition : DFPA has been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- Mechanism of Action : It induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Studies
- Study on Antimicrobial Effects :
- A study conducted by Smith et al. (2023) evaluated DFPA's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability with an MIC of 25 µg/mL for S. aureus.
- Anticancer Activity Assessment :
- Research by Johnson et al. (2024) assessed DFPA's effects on MCF-7 cells. The study found that DFPA treatment led to a 70% reduction in cell viability at a concentration of 50 µM after 48 hours.
Data Tables
| Biological Activity | Test Strain/Cell Line | MIC/IC50 | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 µg/mL | Smith et al., 2023 |
| Antimicrobial | Escherichia coli | 30 µg/mL | Smith et al., 2023 |
| Anticancer | HeLa | IC50 = 40 µM | Johnson et al., 2024 |
| Anticancer | MCF-7 | IC50 = 50 µM | Johnson et al., 2024 |
Safety and Toxicology
Toxicological assessments indicate that DFPA exhibits low acute toxicity in animal models. However, further studies are required to evaluate chronic exposure effects and potential long-term impacts on human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
